

# Application Note: In-Situ Monitoring of Carbonate Crystallization Processes

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## Compound of Interest

Compound Name: *Citrocarbonate*

Cat. No.: *B14171856*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Crystallization is a critical unit operation in the chemical and pharmaceutical industries for the purification and isolation of active pharmaceutical ingredients (APIs) and other high-value chemical compounds.<sup>[1][2][3][4][5][6]</sup> The physical properties of the final crystalline product, such as crystal size distribution (CSD), morphology, and polymorphic form, are crucial for downstream processing and product performance, including bioavailability and stability.<sup>[1][2][3][4][5][6]</sup> Traditional crystallization process development often relies on offline analysis, which can be time-consuming and may not capture the dynamic changes occurring during the process. Process Analytical Technology (PAT) offers a solution by enabling real-time, in-situ monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs).<sup>[2][5][7]</sup> This application note details the use of various PAT tools for the in-situ monitoring of carbonate crystallization processes, providing a deeper understanding and enabling robust process control to ensure consistent product quality.

## Key In-Situ Monitoring Techniques

Several PAT tools can be employed for real-time monitoring of carbonate crystallization. The most common and effective techniques include:

- Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is used to monitor the concentration of the solute in the solution in real-time.<sup>[1][7]</sup>

By tracking the decrease in solute concentration, one can determine the point of nucleation, the rate of crystallization, and the supersaturation profile.[8]

- Focused Beam Reflectance Measurement (FBRM): FBRM is a probe-based technology that measures the chord length distribution (CLD) of particles in a suspension.[8][9][10][11][12] This provides real-time information on changes in crystal size and number, allowing for the monitoring of nucleation, growth, and agglomeration.[9][10]
- Particle Vision and Measurement (PVM): PVM is an in-process video microscope that captures high-resolution images of crystals directly in the crystallizer.[5][9][10][11][12][13] This allows for the direct observation of crystal morphology, the detection of oiling out or agglomeration, and the visual confirmation of polymorphic transformations.[5][13]

## Experimental Protocols

### Protocol 1: Cooling Crystallization of a Carbonate Compound Monitored by ATR-FTIR, FBRM, and PVM

This protocol describes a typical laboratory-scale cooling crystallization experiment with in-situ monitoring.

#### Materials and Equipment:

- Jacketed glass reactor (e.g., 1 L) with overhead stirrer
- Thermostat for temperature control
- ATR-FTIR spectrometer with a probe
- FBRM probe
- PVM probe
- Carbonate compound
- Appropriate solvent (e.g., water, ethanol)
- Computer with data acquisition and analysis software for all PAT instruments

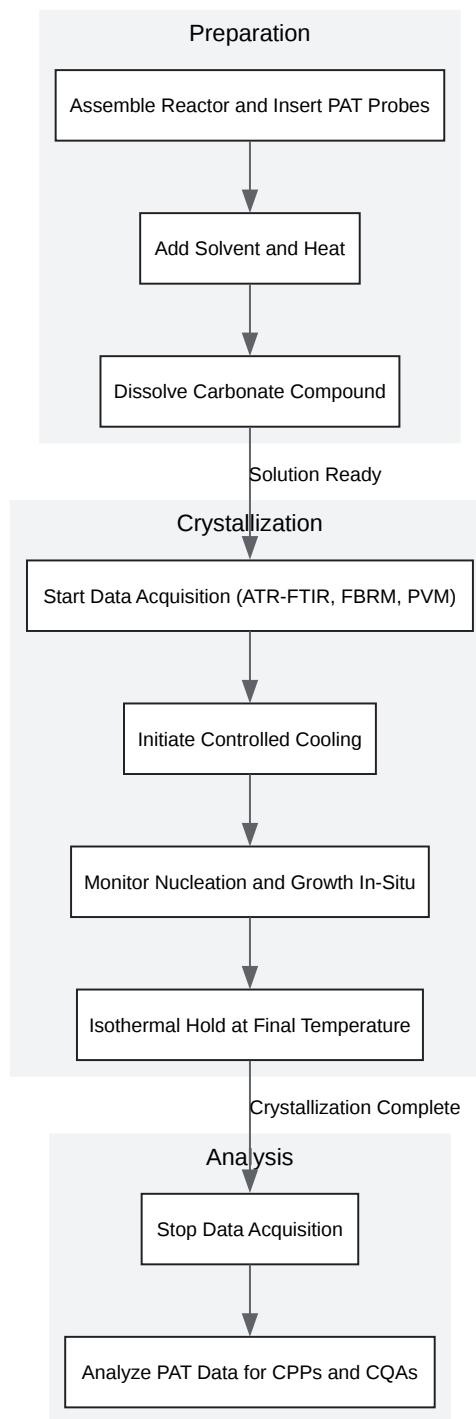
**Procedure:**

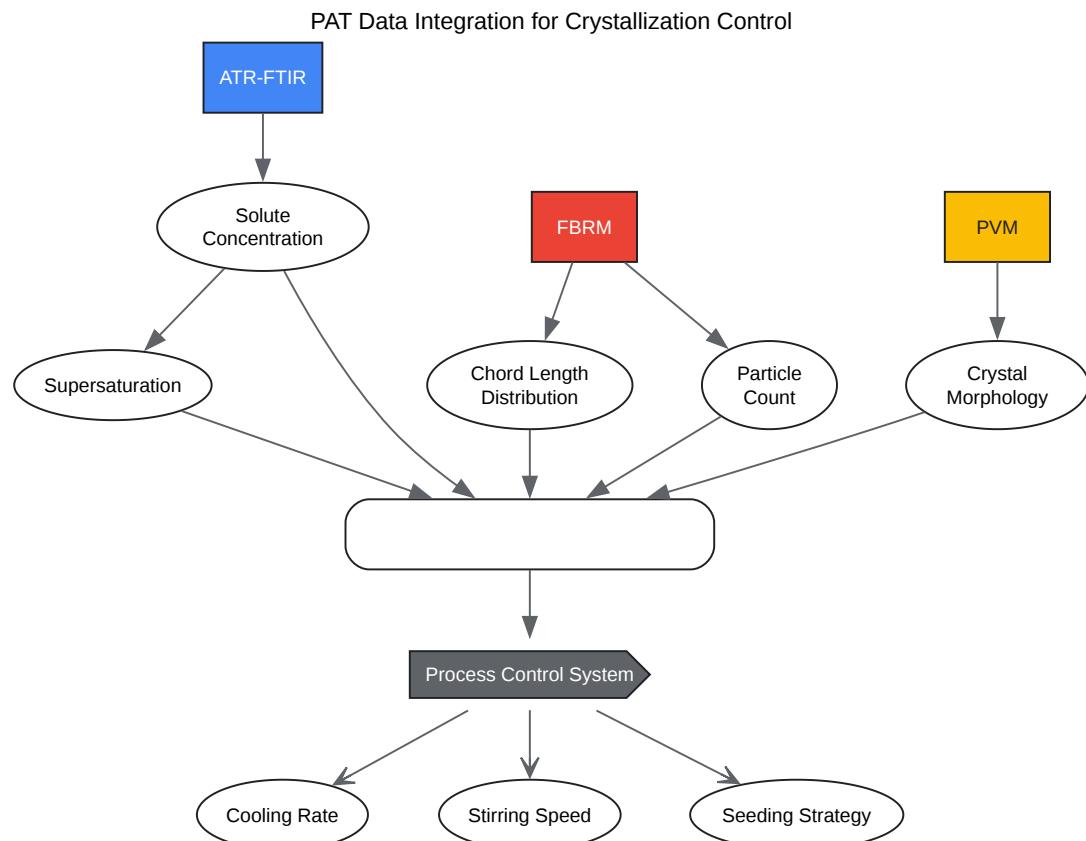
- System Setup:
  - Assemble the jacketed reactor with the overhead stirrer.
  - Insert the ATR-FTIR, FBRM, and PVM probes directly into the reactor through available ports, ensuring the probe tips are fully immersed in the solution and positioned to avoid interference with the stirrer.
- Dissolution:
  - Add the solvent to the reactor and begin stirring at a constant rate (e.g., 300 rpm).
  - Heat the solvent to a temperature above the saturation point (e.g., 60 °C).
  - Add a known amount of the carbonate compound to the solvent to create a saturated or slightly undersaturated solution at the elevated temperature.
  - Allow the solution to stir until all solids are dissolved. This can be confirmed by the FBRM counts returning to a baseline level.
- Cooling and Crystallization:
  - Begin data acquisition with all PAT instruments.
  - Initiate a controlled cooling profile using the thermostat (e.g., linear cooling rate of 0.5 °C/min).
  - Continuously monitor the following in real-time:
    - ATR-FTIR: Solute concentration in the solution. A sharp decrease indicates the onset of nucleation.
    - FBRM: Particle counts and chord length distribution. A sudden increase in fine particle counts signifies nucleation. Subsequent shifts in the CLD to larger sizes indicate crystal growth.

- PVM: Crystal images. Visually confirm the point of nucleation and observe the evolution of crystal morphology throughout the process.
- Isothermal Hold and Equilibration:
  - Once the final temperature is reached (e.g., 20 °C), hold the temperature constant to allow the system to reach equilibrium.
  - Monitor the PAT instruments until the solute concentration (ATR-FTIR) and particle counts/CLD (FBRM) stabilize, indicating the end of crystallization.
- Data Analysis:
  - Analyze the collected data to determine the metastable zone width (MSZW), nucleation and growth kinetics, and the final crystal size distribution and morphology.

## Experimental Workflow Diagram

## Workflow for In-Situ Monitored Cooling Crystallization





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